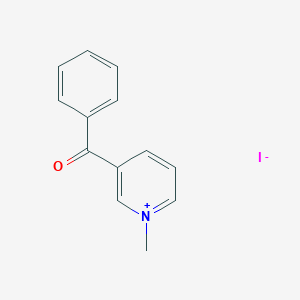

3-Benzoyl-1-methylpyridin-1-ium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-methylpyridin-1-ium-3-yl)-phenylmethanone;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12NO.HI/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDDSBZHTYDLOQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)C2=CC=CC=C2.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503327 | |

| Record name | 3-Benzoyl-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34285-39-7 | |

| Record name | NSC122823 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoyl-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies from 3 Benzoyl 1 Methylpyridin 1 Ium Iodide

Reactions at the Benzoyl Group

The benzoyl group in 3-benzoylpyridine is susceptible to common ketone reactions. These transformations could potentially be applied to this compound, although the reactivity might be altered by the positively charged pyridinium ring.

Oxidation: The pyridine (B92270) nitrogen of 3-benzoylpyridine can be oxidized to the corresponding N-oxide using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Subsequent quaternization of the N-oxide could lead to a different class of derivatives.

Reduction: The carbonyl group of 3-benzoylpyridine can be reduced to a methylene (B1212753) group (CH₂) to form 3-benzylpyridine (B1203931) using reducing agents such as lithium aluminum hydride or catalytic hydrogenation. Performing this reduction after quaternization would yield 3-benzyl-1-methylpyridin-1-ium iodide.

Reactions Involving the Pyridinium Ring

N-alkyl pyridinium salts are known to be versatile intermediates in organic synthesis. They can act as electrophiles in various cross-coupling reactions.

Cross-Coupling Reactions: N-alkyl pyridinium salts have been utilized as electrophiles in nickel-catalyzed cross-electrophile coupling reactions. researchgate.net This suggests that the 3-benzoyl-1-methylpyridin-1-ium cation could potentially undergo coupling reactions with suitable nucleophiles, leading to the substitution of groups on the pyridine ring.

Deaminative Functionalization: The development of methods for deaminative functionalization using Katritzky pyridinium salts highlights the potential for using the pyridinium moiety as a leaving group to generate radicals for further reactions. whiterose.ac.uknih.gov This could open up pathways for more complex derivatizations.

The requested article structure is heavily reliant on specific data from advanced structural characterization and spectroscopic analysis, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and analysis from advanced NMR techniques, are required to elucidate the molecular connectivity, proton environments, and carbon skeleton.

Vibrational Spectroscopy (IR, Raman): Specific absorption peaks and Raman shifts are necessary to identify functional groups and provide a molecular fingerprint of the compound.

Without access to these fundamental data points for "this compound," any attempt to generate the content for the specified sections and subsections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, the article focusing on the advanced structural characterization and spectroscopic analysis of this compound cannot be generated until such time as the relevant experimental data is published and becomes accessible.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Benzoyl 1 Methylpyridin 1 Ium Iodide

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of 3-Benzoyl-1-methylpyridin-1-ium iodide is characterized by contributions from its constituent chromophores: the benzoyl group and the N-methylpyridinium cation. The UV-Vis spectrum is expected to display intense absorptions arising from π→π* transitions within the aromatic systems and a lower intensity n→π* transition associated with the carbonyl group of the benzoyl moiety.

The pyridinium (B92312) ring itself is a strong chromophore. The positive charge on the nitrogen atom enhances the absorption, typically leading to bands at wavelengths shorter than those of unsubstituted pyridine (B92270). For related poly(pyridinium salt)s, major absorptions have been noted, which can be influenced by the solvent environment. nih.gov The benzoyl group typically exhibits a strong π→π* transition at around 240-250 nm and a weaker, broad n→π* transition at higher wavelengths, often above 300 nm.

In the composite molecule, conjugation effects and intramolecular charge transfer (ICT) from the benzoyl group to the electron-deficient pyridinium ring can lead to a red-shift (bathochromic shift) of these absorption bands. The iodide anion may also participate in charge-transfer-to-solvent or charge-transfer interactions with the cation, further influencing the spectrum. For instance, studies on iodomethane (B122720) have shown absorption in the 280-375 nm range. scitepress.org

Expected Electronic Transitions in this compound

| Transition Type | Associated Moiety | Expected Wavelength Region |

|---|---|---|

| π→π* | Benzoyl Group, Pyridinium Ring | 240-280 nm |

| n→π* | Carbonyl (C=O) of Benzoyl Group | >300 nm |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The analysis is typically performed using techniques like Electrospray Ionization (ESI) in positive ion mode, which would detect the cation, [C₁₃H₁₂NO]⁺. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition with high accuracy. mdpi.commdpi.com

The molecular weight of the intact cation, 3-benzoyl-1-methylpyridin-1-ium, is 198.0919 g/mol . In a mass spectrum, this would appear as the molecular ion peak ([M]⁺). The subsequent fragmentation pattern provides valuable structural information. Key fragmentation pathways would involve the cleavage of the bonds connecting the benzoyl group and the pyridinium ring, as well as fragmentation within the benzoyl moiety itself.

A plausible fragmentation pattern would include:

Loss of CO: A common fragmentation for aromatic ketones, leading to a phenyl radical attached to the pyridinium ring.

Formation of the benzoyl cation: Cleavage of the C-C bond between the rings can produce a [C₇H₅O]⁺ ion at m/z 105.

Formation of the phenyl cation: Subsequent loss of CO from the benzoyl cation would yield a [C₆H₅]⁺ ion at m/z 77.

Fragmentation of the pyridinium ring: The pyridinium ring itself can undergo complex ring-opening and fragmentation, though this is often less favored than the cleavage of the substituent.

The iodide anion is not observed in positive-ion mode ESI-MS. In negative-ion mode, a peak at m/z 127 corresponding to [I]⁻ would be expected.

Proposed Mass Spectrometry Fragmentation of the 3-Benzoyl-1-methylpyridin-1-ium Cation

| m/z | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 198.09 | [C₁₃H₁₂NO]⁺ | [M]⁺ | Molecular Ion |

| 170.09 | [C₁₂H₁₂N]⁺ | [M - CO]⁺ | Loss of carbon monoxide |

| 105.03 | [C₇H₅O]⁺ | [PhCO]⁺ | Benzoyl cation |

| 94.07 | [C₆H₈N]⁺ | [Methylpyridinium]⁺ | Cleavage of the benzoyl group |

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional structure of this compound in the solid state, revealing details of its molecular geometry and the intricate network of intermolecular interactions that govern its crystal packing.

Determination of Crystal Packing and Intermolecular Interactions, Including Halogen Bonding

The crystal structure of this compound is expected to be dominated by strong electrostatic interactions between the organic cation and the iodide anion. Beyond simple ion pairing, a variety of weaker, non-covalent interactions are anticipated to direct the supramolecular assembly.

Key Intermolecular Interactions:

Hydrogen Bonding: The aromatic hydrogen atoms of both the pyridinium and benzoyl rings, as well as the methyl group hydrogens, can act as hydrogen bond donors to the iodide anion (C-H···I⁻) and the carbonyl oxygen atom (C-H···O). Similar C-H···I⁻ interactions have been observed in the crystal structures of related pyridinium iodides, forming infinite ribbons or more complex 3D networks. nih.govnih.gov

π-π Stacking: The electron-rich benzoyl ring and the electron-deficient pyridinium ring can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Summary of Expected Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Ionic Interaction | 3-Benzoyl-1-methylpyridin-1-ium Cation (N⁺) | Iodide Anion (I⁻) | Primary force holding the crystal lattice together. |

| Hydrogen Bonding | C-H (Aromatic, Methyl) | Iodide Anion (I⁻), Carbonyl Oxygen (O) | Directs the relative orientation of cations and anions. nih.govnih.gov |

| π-π Stacking | Benzoyl Ring, Pyridinium Ring | Benzoyl Ring, Pyridinium Ring | Contributes to crystal packing efficiency and stability. |

Analysis of Molecular Conformation and Geometry in the Crystalline State

In the solid state, the pyridinium ring is expected to be essentially planar. The benzoyl group will also have a largely planar phenyl ring and carbonyl group. The most significant conformational variable is the dihedral angle between the plane of the pyridinium ring and the plane of the benzoyl group. This angle is determined by a balance between the steric hindrance of the ortho hydrogens and the electronic effects favoring co-planarity for extended conjugation.

In a related structure, 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide, the dihedral angle between the pyridyl and benzene (B151609) rings is 62.8(1)°. nih.gov A similar, non-coplanar arrangement would be expected for this compound to minimize steric clash. Bond lengths and angles within the pyridinium and benzoyl fragments are expected to fall within normal ranges for sp²-hybridized carbon and nitrogen atoms. nih.gov

Polymorphism Studies of Pyridinium Iodide Salts

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for solid-state materials. Different polymorphs can exhibit distinct physical properties. While no specific polymorphism studies on this compound have been reported in the searched literature, studies on related compounds demonstrate its prevalence in this class.

For example, a polymorphism screening of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide was conducted by varying crystallization solvents and conditions. researchgate.net Although in that specific case no other polymorphs were identified, the act of performing the screen highlights the importance of this phenomenon for pyridinium salts. The diverse and competing nature of the intermolecular interactions (ionic, hydrogen bonding, π-π stacking) makes the energy landscape for crystallization complex, increasing the likelihood that different packing arrangements (polymorphs) could be accessed under different experimental conditions.

Theoretical and Computational Investigations of 3 Benzoyl 1 Methylpyridin 1 Ium Iodide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule at the electronic level. For 3-Benzoyl-1-methylpyridin-1-ium iodide, these methods would provide invaluable insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. A DFT study on the 3-Benzoyl-1-methylpyridin-1-ium cation would typically begin with a geometry optimization to find the lowest energy conformation.

Electronic Structure: Analysis of the electronic structure would involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the 3-Benzoyl-1-methylpyridin-1-ium cation, the HOMO is expected to be localized primarily on the benzoylphenyl moiety, while the LUMO would likely be centered on the electron-deficient pyridinium (B92312) ring. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap would suggest higher reactivity.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, highlighting the electrophilic and nucleophilic regions. The MEP would show a positive potential around the pyridinium ring, particularly on the hydrogen atoms, and a negative potential around the carbonyl oxygen of the benzoyl group.

Ab Initio Methods for High-Level Electronic Property Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for calculating electronic properties, albeit at a significantly greater computational expense. These methods would be employed to obtain more precise values for properties like electron affinity, ionization potential, and polarizability. For a molecule like this compound, such high-level calculations would be computationally demanding and are typically performed on smaller, model systems to benchmark the accuracy of more cost-effective DFT methods.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, usually coupled with DFT, is a standard approach for predicting NMR chemical shifts. Calculations would predict the ¹H and ¹³C chemical shifts for the 3-Benzoyl-1-methylpyridin-1-ium cation. The protons on the pyridinium ring are expected to be significantly deshielded (appear at higher ppm values) due to the positive charge. The methyl protons attached to the nitrogen would also show a characteristic downfield shift.

Vibrational Frequencies: The calculation of vibrational frequencies via DFT is crucial for interpreting infrared (IR) and Raman spectra. The most prominent calculated frequency would correspond to the C=O stretching mode of the benzoyl group, typically appearing in the 1650-1700 cm⁻¹ region. Other characteristic vibrations would include the C-N stretching of the pyridinium ring and various C-H bending and stretching modes. It is important to note that calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to better match experimental values.

Below is a hypothetical table of predicted spectroscopic data based on typical values for similar structures.

| Parameter | Predicted Value |

| ¹H NMR (ppm) | |

| Pyridinium Protons | 7.5 - 9.5 |

| Benzoyl Protons | 7.4 - 8.0 |

| N-Methyl Protons | 4.0 - 4.5 |

| ¹³C NMR (ppm) | |

| Carbonyl Carbon | ~190 |

| Pyridinium Carbons | 120 - 150 |

| Benzoyl Carbons | 125 - 140 |

| N-Methyl Carbon | 45 - 55 |

| Vibrational Frequencies (cm⁻¹) | |

| C=O Stretch | 1670 |

| C-N Stretch | 1350 |

| Aromatic C-H Stretch | 3000 - 3100 |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their dynamic properties and interactions with their environment.

Conformational Analysis and Dynamic Behavior in Solution

An MD simulation of this compound in a solvent would reveal its dynamic conformational behavior. The primary focus would be on the rotation around the C-C bond connecting the pyridinium and carbonyl groups. The simulation would show the distribution of the dihedral angle between the two rings, indicating the most populated conformations and the energy barriers to rotation. This provides a more realistic picture of the molecule's structure in solution compared to the static, gas-phase picture from DFT.

Intermolecular Interactions and Solvent Effects

MD simulations are particularly powerful for studying how a solute interacts with solvent molecules. For this compound, the nature of the solvent would significantly influence its behavior.

In a polar protic solvent like water or methanol, strong hydrogen bonds would form between the solvent molecules and the iodide anion, as well as with the carbonyl oxygen of the cation. The simulations would quantify these interactions through radial distribution functions (RDFs), which show the probability of finding a solvent molecule at a certain distance from a specific atom on the solute.

The following table summarizes the key intermolecular interactions that would be investigated in an MD simulation.

| Interaction Type | Interacting Species | Solvent |

| Ion-Dipole | Pyridinium⁺ and Solvent Dipole | Polar (Protic/Aprotic) |

| Ion-Dipole | Iodide⁻ and Solvent Dipole | Polar (Protic/Aprotic) |

| Hydrogen Bonding | Iodide⁻ and Solvent Hydroxyl | Protic |

| Hydrogen Bonding | Carbonyl Oxygen and Solvent Hydroxyl | Protic |

| π-π Stacking | Pyridinium⁺/Phenyl and another Cation | Concentrated Solution |

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its chemical reactivity. Computational chemistry offers powerful tools to analyze these properties, providing a quantitative basis for predicting how a molecule will interact with other chemical species. For this compound, this analysis centers on the distribution of electrons and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. researchgate.net It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.net The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). cdnsciencepub.com Conversely, the LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons (electrophilicity). cdnsciencepub.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com A small gap indicates that the molecule is more polarizable and prone to chemical reactions. wikipedia.org

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Similar Aromatic Ketone

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are hypothetical and for illustrative purposes to represent a typical aromatic ketone. Actual values for this compound would require specific DFT calculations.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. irjweb.com The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.

In the case of the 3-Benzoyl-1-methylpyridin-1-ium cation, the MEP map would be expected to show a significant region of positive potential (blue) around the pyridinium ring, particularly near the positively charged nitrogen atom and the attached methyl group. This positive charge makes the pyridinium ring highly susceptible to attack by nucleophiles. The oxygen atom of the benzoyl group's carbonyl function would be a region of high electron density (red), making it a likely site for interaction with electrophiles or for hydrogen bonding. The phenyl ring of the benzoyl group would exhibit a more complex potential distribution, with the pi-system creating regions of negative potential above and below the plane of the ring.

Table 2: Illustrative Partial Charges on Key Atoms

| Atom/Group | Predicted Partial Charge |

| Pyridinium Nitrogen | Positive |

| Carbonyl Oxygen | Negative |

| Carbonyl Carbon | Positive |

| Phenyl Ring | Generally neutral with areas of negative pi-electron density |

Note: These are qualitative predictions. Quantitative values would be derived from computational calculations.

Bond order is a measure of the number of chemical bonds between two atoms and provides insight into the stability and strength of the bond. wikipedia.org In simple diatomic molecules, the bond order is an integer (1 for a single bond, 2 for a double bond, etc.). libretexts.org However, in molecules with delocalized electrons, such as the aromatic rings in this compound, the bond order can be a non-integer value. wikipedia.org

A computational bond order analysis of this molecule would likely reveal that the C-N bonds within the pyridinium ring have a bond order between 1 and 2, indicative of their aromatic character. The C=O bond of the benzoyl group would have a bond order close to 2. The C-C bond connecting the benzoyl group to the pyridinium ring would have a bond order of approximately 1, but its properties would be influenced by the conjugation between the two ring systems. The bond orders are crucial for understanding the molecule's vibrational spectra, as bond strength directly affects the frequency of bond stretching.

Table 3: Predicted Bond Orders for Selected Bonds

| Bond | Predicted Bond Order |

| C=O (Carbonyl) | ~2.0 |

| C-N (in Pyridinium Ring) | ~1.5 |

| C-C (in Phenyl Ring) | ~1.5 |

| C-C (Ring-Carbonyl) | ~1.1 |

Note: These are estimated values based on the principles of chemical bonding in similar structures. Precise values require specific calculations.

Prediction of Spectroscopic Properties (e.g., UV-Vis absorption maxima, IR bands)

Computational methods can predict spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra or providing data when experiments are not feasible.

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated system of the benzoyl and pyridinium rings. The presence of the carbonyl group and the charged pyridinium ring would likely lead to complex absorption bands. Time-dependent DFT (TD-DFT) is a common method for calculating electronic transition energies and thus predicting UV-Vis absorption maxima (λ_max). The absorption is also influenced by charge-transfer interactions between the iodide anion and the pyridinium cation. Studies on similar pyridinium iodides have shown characteristic absorption bands. researchgate.net

The infrared (IR) spectrum is determined by the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, characteristic IR bands would include the C=O stretching vibration of the benzoyl group, C-H stretching vibrations from the aromatic rings and the methyl group, and various C-C and C-N stretching and bending vibrations within the rings. The frequencies of these vibrations are sensitive to the electronic environment and bond strengths. For example, the C=O stretch would be a strong, sharp peak, and its exact position would be influenced by the electron-withdrawing nature of the pyridinium ring. Experimental IR studies on quaternary pyridinium salts have identified characteristic shifts in band positions upon salt formation. pw.edu.pl

Table 4: Predicted Key Spectroscopic Data

| Spectroscopic Technique | Predicted Feature | Approximate Wavenumber/Wavelength |

| UV-Vis | π→π* transition | 250-350 nm |

| Charge-transfer band (Iodide to Pyridinium) | 350-450 nm | |

| IR | C=O Stretch (Benzoyl) | 1650-1680 cm⁻¹ |

| Aromatic C=C/C=N Stretch | 1500-1600 cm⁻¹ | |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | |

| Aliphatic C-H Stretch (Methyl) | 2850-2950 cm⁻¹ |

Note: These are predicted ranges based on data for analogous compounds. researchgate.netpw.edu.pl The charge-transfer band is a known feature in pyridinium iodide salts.

Mechanistic Studies of Reactions Involving 3 Benzoyl 1 Methylpyridin 1 Ium Iodide

Nucleophilic Addition Reactions to the Pyridinium (B92312) Ring

The electron-deficient nature of the pyridinium ring makes it susceptible to attack by nucleophiles. The presence of a benzoyl group at the 3-position further modulates this reactivity, influencing both the position and the stereochemical outcome of the nucleophilic addition.

Regioselectivity and Stereoselectivity in Addition Pathways

Nucleophilic addition to 3-substituted pyridinium salts can, in principle, occur at the C-2, C-4, or C-6 positions. For 3-substituted pyridinium salts, including those with acyl groups, studies have shown that nucleophilic attack often favors the C-2 and C-6 positions. nih.gov Research on various 3-substituted pyridinium salts has demonstrated good to excellent regioselectivity, with a preference for the formation of 2,3-disubstituted 1,2-dihydropyridines. nih.gov The precise regiochemical outcome is a delicate balance of electronic and steric factors.

The regioselectivity can be tuned by the nature of the nucleophile. For instance, in the Morita-Baylis-Hillman reaction, N-alkylpyridinium salts undergo addition at the C-4 position. chemrxiv.org In contrast, the dearomatization of N-alkylquinolinium salts, a related heterocyclic system, occurs regioselectively at the C-2 position. chemrxiv.org

Stereoselectivity in these reactions is also a critical aspect, though less documented for this specific compound. In general, the approach of the nucleophile can be influenced by the existing stereocenters in the molecule or by the use of chiral auxiliaries, leading to the preferential formation of one stereoisomer over another.

Table 1: Regioselectivity of Nucleophilic Addition to Analagous 3-Substituted Pyridinium Salts

| 3-Substituent | Nucleophile | Major Product (Position of Attack) | Reference |

|---|---|---|---|

| Generic Substituent | Various Nucleophiles | 1,2-Dihydropyridine (C-2) | nih.gov |

| Various Substituents | Activated Olefins (Morita-Baylis-Hillman) | 1,4-Dihydropyridine (C-4) | chemrxiv.org |

Influence of the Benzoyl Substituent on Reactivity

The benzoyl group at the 3-position is an electron-withdrawing group, which significantly influences the reactivity of the pyridinium ring. This deactivation of the ring enhances its electrophilicity, making it more susceptible to nucleophilic attack compared to unsubstituted or electron-donating group-substituted pyridinium salts.

The presence of the benzoyl group can be compared to other electron-withdrawing groups. For instance, pyridinium salts with nitrile or ester substituents are also effective at promoting nucleophilic addition. The carbonyl group within the benzoyl moiety is crucial for this activation. Studies on related systems have shown that the presence of a carbonyl group on the pyridine (B92270) is essential for coordination to a copper catalyst in certain reactions, and replacing it with other electron-withdrawing groups can inhibit the reaction.

Rearrangement Reactions of Pyridinium Salts

Rearrangement reactions of pyridinium salts can lead to the formation of diverse and complex heterocyclic structures. A notable example is the rearrangement of 3-benzoylamino-5-nitropyridinium quaternary salts when treated with ethanolic methylamine, which results in the formation of 2-acyl-4-nitropyrroles. researchgate.net This type of rearrangement involves a ring-opening and subsequent recyclization mechanism.

The proposed mechanism for such rearrangements typically involves the initial nucleophilic attack of the amine on the pyridinium ring, leading to a ring-opened intermediate. This intermediate can then undergo a series of transformations, including bond rotations and intramolecular cyclization, to form the final rearranged product. The nature and position of substituents on the pyridinium ring play a crucial role in directing the course of these rearrangements. For instance, steric factors can influence the ability of the ring-opened intermediate to adopt the necessary conformation for cyclization. researchgate.net

Quaternization Mechanisms and Kinetics

The synthesis of 3-Benzoyl-1-methylpyridin-1-ium iodide is achieved through the quaternization of 3-benzoylpyridine (B1664120) with methyl iodide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the methyl iodide, leading to the formation of a new carbon-nitrogen bond and the displacement of the iodide ion.

The rate of this quaternization reaction is influenced by several factors, including the nucleophilicity of the pyridine nitrogen, the nature of the leaving group on the alkylating agent, and the solvent. The electron-withdrawing benzoyl group at the 3-position reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and slowing down the rate of quaternization compared to unsubstituted pyridine.

The reactivity of the alkyl halide also plays a significant role. The order of reactivity for alkyl halides in ammonolysis reactions is generally RI > RBr > RCl, indicating that methyl iodide is a highly effective methylating agent. acs.org

Table 2: Relative Rate Constants for the Quaternization of Substituted Pyridines (Illustrative Data)

| Substituent on Pyridine | Relative Rate Constant (Pyridine = 1) |

|---|---|

| H | 1.00 |

| 3-CH₃ | 1.68 |

| 4-CH₃ | 2.82 |

| 3-CN | 0.03 |

| 4-CN | 0.19 |

Note: This table presents illustrative data for the quaternization of various substituted pyridines to demonstrate the electronic effects of substituents. Specific kinetic data for 3-benzoylpyridine was not found in the searched literature. The data suggests that electron-withdrawing groups like cyano (and by analogy, benzoyl) decrease the rate of quaternization.

Role of the Iodide Counterion in Reaction Pathways

The counterion in a pyridinium salt is not always a passive spectator and can actively participate in or influence the course of a reaction. In the case of this compound, the iodide ion can play several roles.

In some reactions, the iodide ion has been observed to have a remarkable promoting effect. For instance, iodide has been shown to promote the transfer hydrogenation of heteroaromatics. This "iodide effect" can be attributed to the ability of the iodide ion to act as a nucleophile or to participate in redox processes.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for 3-Benzoyl-1-methylpyridin-1-ium Iodide

The development of efficient and sustainable synthetic routes is a cornerstone of modern organic chemistry. Future research into the synthesis of this compound is likely to focus on methods that offer improved yields, reduced environmental impact, and greater accessibility.

Conventional synthesis of N-alkylpyridinium salts often involves the quaternization of a pyridine (B92270) derivative with an alkyl halide. For instance, the synthesis of the related compound 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide is achieved by reacting N-benzylamide 4-pyridinecarboxylic acid with methyl iodide. nih.gov A similar approach can be envisioned for this compound, starting from 3-benzoylpyridine (B1664120) and methyl iodide. However, future research will likely explore more innovative and efficient strategies.

One promising avenue is the adoption of greener synthetic methods, such as mechanochemistry. This solvent-free or low-solvent approach, which utilizes mechanical force to induce chemical reactions, has been successfully applied to the synthesis of other quaternary pyridinium (B92312) salts. srce.hr Exploring the mechanochemical synthesis of this compound could lead to a more sustainable and atom-economical process.

Furthermore, advancements in photocatalysis and electrochemistry offer new possibilities. nih.govacs.org Photoinduced reactions, for example, can proceed under mild conditions and offer unique reactivity patterns. rsc.org Investigating the photocatalytic or electrochemical synthesis of this compound could provide access to novel reaction pathways and potentially higher efficiencies. The development of continuous-flow reactor technologies also presents an opportunity to streamline the production of pyridinium compounds, offering benefits such as improved yield, reduced production costs, and easier manufacturing. vcu.edu

Development of Advanced Computational Models for Pyridinium Systems

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and properties. elsevier.com For pyridinium systems, including this compound, the development of more sophisticated computational models holds the key to accelerating discovery and design.

Future research will likely focus on the use of density functional theory (DFT) and other high-level computational methods to model the electronic structure, conformational preferences, and rotational dynamics of this compound. mdpi.com Such studies can elucidate the interplay between the benzoyl substituent and the pyridinium ring, which governs the molecule's reactivity and physical properties. For example, computational modeling can predict the impact of the substituent on the compound's stability and its potential to be stabilized by interactions between the vinyl group and the aromatic system of the ring. mdpi.com

Moreover, computational models can be employed to predict the electrochemical properties of pyridinium salts, which is crucial for their application in areas like electrochemistry and energy storage. acs.org By simulating the reduction potentials and electron transfer kinetics, researchers can screen potential candidates for specific applications before undertaking laborious experimental work. The integration of machine learning and artificial intelligence with traditional computational methods is also an emerging trend that could revolutionize the design of pyridinium-based materials with tailored properties. nih.gov

Discovery of New Applications in Materials Science and Green Chemistry

The unique properties of pyridinium salts make them attractive candidates for a range of applications in materials science and green chemistry. rsc.org Future research on this compound is expected to uncover new and exciting uses in these fields.

In materials science, benzoyl-substituted pyridinium ions have already shown promise as redox-active materials in flow batteries. researchgate.net Further investigation into the electrochemical behavior of this compound could optimize its performance in energy storage systems. Its potential use as a component in ionic liquids is another area ripe for exploration. chemscene.com Pyridinium-based ionic liquids are known for their high chemical stability and wide electrochemical window, making them suitable for demanding applications. chemscene.com

The application of pyridinium salts in the development of self-assembling materials is also a burgeoning field. For example, certain functionalized pyridinium iodides have been shown to form nanoparticles in aqueous media, suggesting their potential use in drug delivery systems. mdpi.com Investigating the self-assembly properties of this compound could lead to the creation of novel nanomaterials with tailored functionalities.

In the realm of green chemistry, pyridinium salts can act as catalysts in various organic reactions. researchgate.net Their ability to stabilize reactive intermediates can lead to higher yields and selectivities in a more environmentally benign manner. chemscene.com Exploring the catalytic activity of this compound in a range of organic transformations is a promising direction for future research.

Integration with Emerging Technologies in Organic Synthesis and Electrochemistry

The synergy between novel chemical compounds and emerging technologies often drives significant scientific breakthroughs. The integration of this compound with cutting-edge technologies in organic synthesis and electrochemistry is expected to open up new avenues of research and application.

In organic synthesis, the use of pyridinium salts as radical precursors under photoredox catalysis has gained considerable attention. acs.orgacs.org These methods allow for the generation of a variety of radical species under mild conditions, enabling the construction of complex molecules. acs.orgacs.org Future work could focus on utilizing this compound in such photocatalytic systems to achieve novel chemical transformations. The development of enantioselective reactions using pyridinium salts is another exciting frontier. acs.org

In the field of electrochemistry, pyridinium ions have been studied for their role in the electrochemical reduction of carbon dioxide. acs.org The pyridinium ion can act as a homogeneous catalyst, facilitating the conversion of CO2 into valuable chemical feedstocks like methanol. acs.org Investigating the electrocatalytic properties of this compound in CO2 reduction could contribute to the development of sustainable technologies for carbon capture and utilization. Furthermore, the electrochemical analysis of pyrylium (B1242799) salts, which can be converted to pyridinium salts, has been used to assess their potential as photoredox catalysts, highlighting the close relationship between electrochemistry and photocatalysis in this area. parker-jenkins.com

The continued development of in-situ analytical techniques will also be crucial for understanding the reaction mechanisms involving pyridinium salts in real-time. The use of techniques like cyclic voltammetry can provide valuable insights into the reduction and oxidation processes of these compounds, aiding in the design of more efficient synthetic and catalytic systems. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Benzoyl-1-methylpyridin-1-ium iodide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves refluxing pyridine derivatives (e.g., 3-benzoylpyridine) with methyl iodide in a polar solvent like methanol. For instance, similar pyridinium iodides are synthesized by mixing equimolar amounts of the pyridine precursor and methyl iodide in methanol at 50°C for 2–6 hours . Key parameters include solvent choice, stoichiometry, and reaction temperature. Post-synthesis, purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the methylpyridinium core and benzoyl substituent. For example, the methyl group on the pyridinium nitrogen appears as a singlet (~δ 4.0–4.5 ppm), while aromatic protons show splitting patterns dependent on substitution .

- FT-IR : Stretching frequencies for the carbonyl group (C=O) in the benzoyl moiety (~1650–1700 cm) and the pyridinium ring vibrations (~1600 cm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns.

Q. How can the purity of the synthesized compound be validated?

- Methodological Answer :

- Elemental Analysis (EA) : Compare experimental C, H, N percentages with theoretical values.

- HPLC or GC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity. Retention times should match standards .

- Melting Point Consistency : Compare observed melting points with literature values (if available).

Advanced Research Questions

Q. How can crystallographic data for this compound resolve ambiguities in molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXT is essential. Key steps:

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : SHELXT automates space-group determination and initial model building .

Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding. Address data contradictions (e.g., high R-factors) by re-examizing thermal parameters or solvent masking .

- Example : A similar pyridinium iodide structure (e.g., 4-formyl-1-methylpyridin-1-ium iodide) shows planar benzoyl groups and iodide counterions occupying lattice voids .

Q. What computational strategies can predict intermolecular interactions in this compound?

- Methodological Answer :

- Mercury CSD : Use the Materials Module to compare packing motifs with analogous structures in the Cambridge Structural Database (CSD). For example, search for π-π stacking between benzoyl groups or C–H···I hydrogen bonds .

- DFT Calculations : Optimize geometry using Gaussian 16 (B3LYP/6-31G**) to analyze electrostatic potentials and charge distribution on the pyridinium ring.

Q. How to address discrepancies in spectroscopic vs. crystallographic data (e.g., bond lengths)?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived dihedral angles with SCXRD torsion angles. For instance, benzoyl group orientation might differ in solution (dynamic) vs. solid state (static).

- Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility. Crystallographic data may represent a single conformation, whereas spectroscopy averages multiple states .

Critical Analysis of Contradictions

- Synthetic Yields : Variations in yields (e.g., 65% vs. 85%) may arise from impurities in methyl iodide or incomplete alkylation. Use fresh reagents and inert atmospheres .

- Crystallographic R-factors : High R-values (>0.05) may indicate twinning or disordered solvent molecules. Apply TWINLAW in SHELXL to model twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.